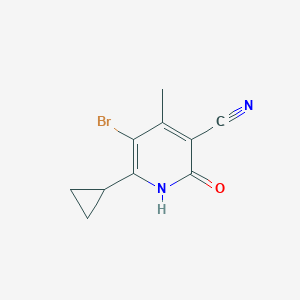

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile

CAS No.: 1416146-20-7

Cat. No.: VC2713562

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416146-20-7 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 5-bromo-6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-5-7(4-12)10(14)13-9(8(5)11)6-2-3-6/h6H,2-3H2,1H3,(H,13,14) |

| Standard InChI Key | DUBUJVDXNOPOHB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=C1Br)C2CC2)C#N |

| Canonical SMILES | CC1=C(C(=O)NC(=C1Br)C2CC2)C#N |

Introduction

Chemical Structure and Properties

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile possesses a complex molecular structure that contributes to its unique chemical properties and potential biological activities. Understanding these structural features is essential for appreciating the compound's reactivity and applications.

Molecular Structure

The compound features a pyridine ring as its core structure, with several functional groups attached at specific positions:

-

A bromine atom at the 5-position

-

A cyclopropyl group at the 6-position

-

A hydroxyl group at the 2-position

-

A methyl group at the 4-position

-

A nitrile functional group at the 3-position

This particular arrangement of functional groups creates a unique electronic environment that influences the compound's chemical reactivity and binding affinity to biological targets.

Physical and Chemical Properties

The key physical and chemical properties of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| Appearance | Solid (typically) |

| CAS Number | 1416146-20-7 |

| Functional Groups | Bromine, cyclopropyl, hydroxyl, methyl, nitrile |

| Structural Classification | Substituted pyridine, nicotinonitrile |

The presence of the hydroxyl group at the 2-position makes the compound weakly acidic, while the nitrile group contributes to its polar character. The bromine atom and cyclopropyl group influence the compound's lipophilicity and three-dimensional structure, which are critical factors in determining its ability to interact with biological targets.

Spectroscopic Characteristics

Spectroscopic analysis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile would typically reveal distinct features:

-

The nitrile group would show a characteristic absorption band in the infrared spectrum at approximately 2220-2240 cm⁻¹

-

The aromatic protons and those from the cyclopropyl and methyl groups would display characteristic signals in the ¹H NMR spectrum

-

The bromine atom, due to its high electronegativity, would influence the chemical shifts of nearby protons

These spectroscopic properties are valuable for confirming the structure and purity of the compound during synthesis and analysis.

Synthesis Methods

The synthesis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves multiple steps and requires precise control of reaction conditions to achieve good yields and high purity. Several synthetic routes have been developed, each with specific advantages depending on the available starting materials and desired scale of production.

General Synthetic Approaches

The synthesis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile typically involves:

-

Preparation of a suitable pyridine core structure

-

Introduction of functional groups at specific positions

-

Functionalization with the cyclopropyl group

-

Selective bromination at the 5-position

-

Introduction or protection of the hydroxyl group

-

Formation or preservation of the nitrile group

The specific sequence may vary depending on the chosen synthetic strategy and availability of starting materials. Industrial methods may utilize continuous flow processes and advanced catalytic systems to optimize yield and purity for large-scale production.

Key Reaction Steps and Conditions

The synthesis often involves several key reaction types:

-

Cyclopropylation: Introduction of the cyclopropyl group typically requires organometallic reagents such as cyclopropylmagnesium bromide or cyclopropyllithium under controlled temperature and inert atmosphere.

-

Selective Bromination: Bromination at the 5-position usually requires selective brominating agents such as N-bromosuccinimide (NBS) or bromine with Lewis acid catalysts under carefully controlled conditions to prevent over-bromination or bromination at undesired positions.

-

Hydroxylation/Protection: The hydroxyl group at the 2-position may be introduced through oxidation of a suitable precursor or may require protection and deprotection steps during the synthesis to prevent unwanted side reactions.

-

Nitrile Formation: The nitrile group may be introduced through dehydration of an amide, direct cyanation of a suitable precursor, or preserved from a properly chosen starting material.

Each step requires careful control of reaction conditions, including temperature, solvent selection, catalyst choices, and reaction times to ensure optimal yields and selectivity.

Biological Activities and Applications

Research indicates that 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile exhibits promising biological activities that could lead to potential applications in pharmaceutical development and other fields.

Antimicrobial Properties

Studies suggest that 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile may possess antimicrobial activities against various pathogens. The mechanism of action may involve:

-

Inhibition of essential enzymes in microbial metabolic pathways

-

Disruption of microbial cell membrane integrity

-

Interference with nucleic acid synthesis or replication

-

Inhibition of protein synthesis

These antimicrobial properties make the compound potentially valuable in the development of new antibacterial or antifungal agents, especially in an era of increasing antimicrobial resistance.

Drug Discovery Applications

Beyond its direct biological activities, 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile serves important roles in drug discovery and development:

-

As a building block for the synthesis of more complex pharmaceutical compounds

-

As an intermediate in the synthesis of drug candidates

-

As a tool compound for probing specific biological pathways and targets

-

As a structural template for developing libraries of compounds with potential therapeutic applications

These applications underscore the compound's value in medicinal chemistry and pharmaceutical research.

Research Findings and Future Directions

Current research on 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile focuses on elucidating its full biological profile and exploring ways to optimize its properties for specific applications.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies aim to understand how modifications to different parts of the molecule affect its biological activities. Key findings include:

-

The bromine at the 5-position appears to enhance antimicrobial activity

-

The cyclopropyl group at the 6-position influences binding to specific biological targets

-

The hydroxyl group at the 2-position may be important for hydrogen bonding with target proteins

-

The methyl group at the 4-position affects the electron distribution in the pyridine ring

-

The nitrile group serves as an important pharmacophore for certain biological activities

These insights guide further structural modifications to optimize the compound's properties for specific applications.

Binding Studies with Biological Targets

Interaction studies of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile with various biological targets are critical for understanding its mechanism of action and potential therapeutic applications. These studies focus on:

-

Binding affinity to specific enzymes or receptors

-

Molecular docking studies to predict binding modes

-

Crystallographic studies of compound-protein complexes

-

Pharmacodynamic analyses to determine the compound's effects on target function

The results from these investigations are crucial for understanding the compound's pharmacological properties and potential side effects, as well as for guiding the design of improved derivatives.

Future Research Directions

Future research on 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile and related compounds may focus on several promising directions:

-

Development of more selective derivatives for specific biological targets

-

Optimization of pharmacokinetic properties for improved drug-like characteristics

-

Exploration of synergistic effects with established therapeutic agents

-

Investigation of novel applications beyond current antimicrobial and anticancer indications

-

Development of more efficient and scalable synthetic routes

These research directions could lead to significant advances in the application of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile and related compounds in medicine and other fields.

Comparative Analysis with Similar Compounds

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile shares structural similarities with several related compounds, but its unique combination of functional groups distinguishes it from these analogs.

Comparison with Other Nicotinonitrile Derivatives

Several compounds share structural similarities with 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile. Notable examples include:

These comparisons highlight how specific structural modifications can significantly impact a compound's properties and biological activities.

Structure-Based Activity Differences

The specific combination of functional groups in 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile contributes to its unique properties:

-

The bromine atom increases the compound's lipophilicity and provides a site for halogen bonding with biological targets

-

The cyclopropyl group offers a rigid three-dimensional structure that can influence receptor binding

-

The hydroxyl group provides a hydrogen bond donor/acceptor that can be critical for target recognition

-

The methyl group affects the electron distribution in the aromatic ring

-

The nitrile group serves as a strong hydrogen bond acceptor and introduces polarity

These structural features collectively determine the compound's biological activity profile, distinguishing it from related compounds with different substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume